The synthesis of Berninamycin A involves a series of intricate biochemical processes. The primary biosynthetic pathway is encoded by a gene cluster that includes genes responsible for the formation of the peptide backbone and its subsequent modifications. The key steps in the synthesis include:
Berninamycin A possesses a complex molecular structure characterized by a macrocyclic ring system. The key features include:
The chemical reactions involving Berninamycin A primarily focus on its interactions with bacterial ribosomes, leading to inhibition of protein synthesis. Key reactions include:
The mechanism of action of Berninamycin A is centered on its ability to inhibit protein synthesis in susceptible bacteria:
Berninamycin A exhibits several notable physical and chemical properties:
Berninamycin A has several significant applications in scientific research and medicine:
Berninamycin A originates from a ribosomally synthesized precursor peptide encoded by the berA gene, distinguishing it from non-ribosomal peptide antibiotics. The berA gene encodes a 47-amino acid prepropeptide comprising an N-terminal 31-residue leader sequence and a C-terminal 16-residue core peptide. Remarkably, 10 of these 16 core residues are serine, which serve as substrates for extensive posttranslational modifications (PTMs) that forge the mature antibiotic scaffold. The leader peptide facilitates recognition by modification enzymes, while the core peptide undergoes a transformation involving dehydration, cyclization, and cross-linking to generate Berninamycin A’s characteristic heterocyclic architecture [1] [3].
The berA-encoded core peptide dictates Berninamycin A’s structural backbone through conserved residues that undergo sequential enzymatic transformations:
Table 1: Key Residues in the BerA Core Peptide and Their Modifications
Amino Acid Position | Residue | Posttranslational Modification | Role in Final Structure |
---|---|---|---|
Ser3 | Serine | Dehydration → Dehydroalanine | Pyridine ring formation |
Cys4 | Cysteine | Cyclization → Thiazole | Central heterocycle |
Ser5 | Serine | Cyclization → Oxazole | Central heterocycle |
Ser8 | Serine | Methylation → Methyloxazole | Macrocycle incorporation |
Ser16 | Serine | Cleavage/amidation | C-terminal macrocycle closure |
The 11-gene ber cluster (berA–J) spans 12.9 kb and encodes dedicated enzymes for PTMs:
Table 2: Enzymes in the Berninamycin Biosynthetic Pathway
Gene | Protein Function | Catalytic Role |
---|---|---|
berA | Prepeptide | Scaffold precursor |
berB/C | Dehydratases | Ser/Thr → Dha/Dhb |
berG1/G2 | Cyclodehydratases | Cys/Ser/Thr → Thiazoline/Oxazoline |
berE1/E2 | Dehydrogenases | Oxidation to Thiazole/Oxazole |
berD | Pyridine Synthase | Pyridine ring formation + macrocyclization |
berH | Cytochrome P450 | Val7 hydroxylation |
berI | Amidotransferase | C-terminal amidation |
berJ | 23S rRNA Methyltransferase | Self-resistance via rRNA modification |
Berninamycin A’s 35-atom macrocycle formation involves a synchronized two-step process:
Heterologous expression of the ber cluster in Streptomyces lividans TK24 yields Berninamycin A at 2.4 times the level of the native producer Streptomyces bernensis UC 5144. However, production is highly variable due to:
Expression in Streptomyces albus J1074 results in linear thiopeptide derivatives Berninamycins J and K, which lack the pyridine core and macrocycle. Key characteristics include:
Expression in Streptomyces venezuelae ATCC 10712 generates a macrocyclic variant where Ser8 remains as methyloxazoline instead of methyloxazole. This arises due to:
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